molecular formula C6H14N2 B074578 cis-1,2-Diaminocyclohexane CAS No. 1436-59-5

cis-1,2-Diaminocyclohexane

Cat. No.: B074578
CAS No.: 1436-59-5
M. Wt: 114.19 g/mol
InChI Key: SSJXIUAHEKJCMH-OLQVQODUSA-N
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Description

cis-1,2-Diaminocyclohexane: is an organic compound with the molecular formula C6H14N2. It is one of the stereoisomers of 1,2-diaminocyclohexane, which exists as a mixture of cis and trans forms. The cis form is characterized by the two amino groups being on the same side of the cyclohexane ring. This compound is a colorless, corrosive liquid that can appear yellow when aged .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound generally follows the hydrogenation of o-phenylenediamine route due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cis-1,2-diaminocyclohexane, particularly in its role as a ligand in platinum-based anticancer drugs, involves the formation of a complex with platinum. This complex can then interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription, ultimately causing cell death . The molecular targets include DNA and various proteins involved in DNA repair pathways .

Comparison with Similar Compounds

Uniqueness: cis-1,2-Diaminocyclohexane is unique due to its specific spatial arrangement of amino groups, which makes it particularly effective as a ligand in metal complexes and as a building block in the synthesis of biologically active molecules. Its cis configuration allows for specific interactions with metal centers and biological targets that are not possible with the trans isomer or other similar compounds .

Properties

IUPAC Name

(1S,2R)-cyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJXIUAHEKJCMH-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311027
Record name cis-1,2-Cyclohexanediamine
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Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-59-5
Record name cis-1,2-Cyclohexanediamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diaminocyclohexane, cis-
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Record name cis-1,2-Cyclohexanediamine
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Record name cis-1,2-Cyclohexanediamine
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Record name 1,2-DIAMINOCYCLOHEXANE, CIS-
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Synthesis routes and methods I

Procedure details

DE-A-2 429 293 discloses in Example 1 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from magnetite by reduction with hydrogen and doped with aluminum oxide, silicon dioxide, calcium oxide and vanadium pentoxide yields 98.22% of hexamethylenediamine comprising 1900 ppm of 1,2-diaminocyclohexane, and in Example 2 that the hydrogenation of adiponitrile in the presence of five times the weight of ammonia at from 93 to 985 C (inlet temperature into the reactor) or at from 94 to 1045 C (outlet temperature) over an iron catalyst prepared from Labrador hematite ore (Fe2O3) by reduction with hydrogen and doped with aluminum oxide, silicon dioxide and calcium oxide yields 98.05% of hexamethylenediamine comprising 3500 ppm of 1,2-diaminocyclohexane.
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Synthesis routes and methods II

Procedure details

After the cooling process, the high pressure vessel is charged, by a trickle-bed procedure and under a hydrogen pressure of 270 bar, with 0.4 liters/hour of adipodinitrile, 1.2 liters/hour of liquid ammonia and 4.5 liters/hour of crude hydrogenation mixture, the temperature in this procedure being kept at 140° C. Analysis of the crude hexamethylenediamine by gas chromatography after the ammonia has been evaporated from the hydrogenation mixture gives 99.69% by weight of hexamethylenediamine, 0.06% by weight of 1,2-diaminocyclohexane and 0.12% by weight of 2-aminocyclopentylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is cis-1,2-diaminocyclohexane (cis-DACH) and why is it of interest in scientific research?

A1: this compound (cis-DACH) is a chiral diamine molecule that exists as two enantiomers. It serves as a versatile building block in various research areas, including coordination chemistry, catalysis, and medicinal chemistry. Its ability to form stable complexes with transition metals and its chiral nature make it particularly valuable for developing asymmetric catalysts and investigating novel therapeutic agents.

Q2: What is the molecular formula and weight of cis-DACH?

A2: The molecular formula of cis-DACH is C6H14N2, and its molecular weight is 114.19 g/mol.

Q3: How does cis-DACH typically coordinate to metal centers?

A3: cis-DACH typically acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms to form a five-membered chelate ring. [, , ]

Q4: Can you provide examples of metal complexes containing cis-DACH and their potential applications?

A4: Certainly. Several studies describe cis-DACH complexes with various metals:

  • Platinum(II) and Platinum(IV) Complexes: cis-DACH is a key component in platinum-based anticancer agents like oxaliplatin. [, , , ] Researchers explore its use in developing novel platinum(IV) complexes with enhanced antitumor activity and reduced resistance. [, ]
  • Copper(II) Complexes: cis-DACH forms complexes with copper(II), which have been investigated for their potential as antimicrobial agents and their interesting structural properties. [, , ]
  • Zinc(II) Complexes: cis-DACH-containing zinc(II) complexes have shown potential in areas like supramolecular chemistry and as models for understanding biological systems. [, ]

Q5: How does the chirality of cis-DACH influence its applications?

A5: The chirality of cis-DACH is crucial for developing enantioselective catalysts. For example, titanium salalen complexes containing cis-DACH display remarkable activity and enantioselectivity in the asymmetric epoxidation of terminal olefins, a reaction important for synthesizing chiral building blocks. [, , ]

Q6: How does the structure of cis-DACH-based organocatalysts impact their activity and selectivity?

A6: Modifications to the cis-DACH scaffold in organocatalysts, like the incorporation of squaramide moieties, have led to significant advancements in the kinetic resolution of 5-substituted oxazinones, providing access to enantiopure β2-amino acid esters. []

Q7: Are there any computational studies on cis-DACH and its complexes?

A7: Yes, computational chemistry plays a vital role in understanding cis-DACH and its derivatives. Density functional theory (DFT) calculations have been employed to investigate the structural properties and argentophilic interactions in silver(I) complexes containing cis-DACH. [, , ]

Q8: What are the limitations of cis-DACH in some applications?

A8: Despite its advantages, cis-DACH has some limitations. For instance, certain platinum(IV) complexes containing cis-DACH, while exhibiting promising anticancer activity, have shown reduced activity against cisplatin-resistant tumor models. [] Further research is needed to overcome such limitations and fully exploit the potential of cis-DACH in various applications.

Q9: What analytical techniques are commonly used to characterize cis-DACH and its derivatives?

A9: Various analytical techniques are used to characterize cis-DACH and its derivatives, including:

  • Spectroscopic Methods: Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, and 195Pt NMR), and UV-Vis spectrophotometry are crucial for structural characterization and studying reaction kinetics. [, , , , , , , ]
  • X-ray Crystallography: This technique provides detailed information about the three-dimensional structure of cis-DACH complexes in the solid state. [, , , , , , , ]
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is valuable for determining the molecular weight and identifying fragments of cis-DACH complexes. [, , , ]

Q10: Are there any known environmental concerns regarding cis-DACH and its complexes?

A10: While specific studies on the environmental impact of cis-DACH itself are limited within this set of papers, it's important to consider the potential environmental implications of metal complexes, especially those containing heavy metals like platinum. Responsible waste management and exploration of biodegradable alternatives are crucial aspects to address in future research. []

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